Ni(ii) meso-tetra (4-pyridyl) porphine
Overview
Description
Ni(ii) meso-tetra (4-pyridyl) porphine: is a synthetic porphyrin compound with a nickel ion coordinated to the nitrogen atoms of the porphyrin ring. The compound is known for its unique electronic and optical properties, making it an attractive material for various scientific research applications .
Mechanism of Action
Target of Action
Ni(II) meso-Tetra (4-pyridyl) porphine is a synthetic porphyrin specialty chemical Porphyrins and their metal complexes are known to interact with various biological targets, including proteins, nucleic acids, and cell membranes, due to their planar structure and ability to form coordination bonds .
Mode of Action
It’s known that porphyrins and their metal complexes can interact with their targets through various mechanisms, including coordination bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins and their metal complexes are known to be involved in a variety of biological processes, including oxygen transport, electron transfer, and catalysis . They can also affect the function of various enzymes and other proteins, potentially leading to downstream effects on multiple biochemical pathways .
Pharmacokinetics
The bioavailability of porphyrins and their metal complexes can be influenced by various factors, including their physicochemical properties, the route of administration, and the presence of transport proteins .
Result of Action
Porphyrins and their metal complexes can have various effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, they can affect the structure and function of proteins, disrupt cell membranes, and interact with nucleic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules, such as proteins or ions, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ni(ii) meso-tetra (4-pyridyl) porphine typically involves the reaction of nickel(ii) acetate tetrahydrate with 5,10,15,20-tetra (4-pyridyl)-21H,23H-porphine. The reaction is carried out in a suitable solvent, such as dimethylformamide, under controlled temperature and pH conditions .
Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: : Ni(ii) meso-tetra (4-pyridyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the porphyrin ring and the nickel ion .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often involve halogenated solvents and catalysts like palladium complexes.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel-oxo porphyrin complexes, while substitution reactions can lead to various substituted porphyrin derivatives .
Scientific Research Applications
Ni(ii) meso-tetra (4-pyridyl) porphine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ni(ii) meso-tetra (4-sulfonatophenyl) porphine
- Fe(ii) meso-tetra (4-pyridyl) porphine
- Cu(ii) meso-tetra (4-pyridyl) porphine
Uniqueness: : Ni(ii) meso-tetra (4-pyridyl) porphine is unique due to its specific electronic and optical properties, which are influenced by the nickel ion and the pyridyl substituents on the porphyrin ring. These properties make it particularly suitable for applications in catalysis, photodynamic therapy, and electronic devices .
Properties
IUPAC Name |
nickel(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHHCWBXIHHQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N8Ni | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.